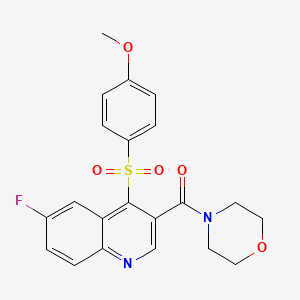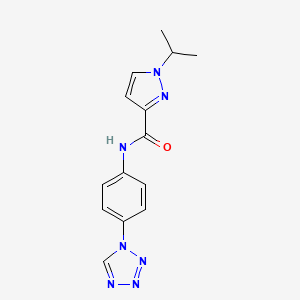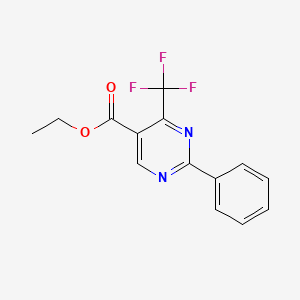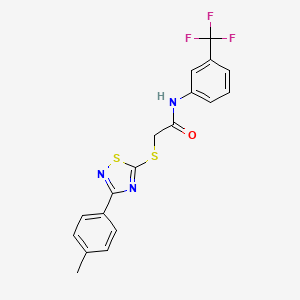
(6-Fluoro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Fluoro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Aplicaciones Científicas De Investigación
Fluorescent Labeling and Sensing Applications
Quinolone derivatives exhibit strong fluorescence and stability in a wide pH range, making them useful as fluorescent labeling reagents for biomedical analysis. For example, 6-Methoxy-4-quinolone (6-MOQ) shows strong fluorescence across pH 2.0 to 11.0 and is stable against light and heat. Such properties enable its application in the sensitive detection and quantification of various biomolecules (Hirano et al., 2004).
Antiproliferative and Anticancer Activities
Quinoline derivatives have been explored for their antiproliferative activities against cancer cell lines. Some compounds exhibit potent activity by inhibiting tubulin polymerization, arresting the cell cycle, and inducing apoptosis in cancer cells. These findings indicate the potential of quinoline derivatives in developing new anticancer therapies (Srikanth et al., 2016).
Antibacterial Applications
Quinolone derivatives also exhibit significant antibacterial activities, particularly against resistant strains such as MRSA. The modification of quinolone structures has led to compounds with enhanced in vivo antibacterial efficacy, demonstrating the importance of chemical structure in therapeutic potential (Jinbo et al., 1994).
PI3K Inhibition and Anticancer Agents
Quinoline derivatives have been proposed as novel PI3K inhibitors with significant antiproliferative activity against various human cancer cell lines. The synthesis of specific quinoline and quinazoline derivatives shows promise in inhibiting the PI3K/AKT/mTOR pathway, a critical target in cancer therapy (Shao et al., 2014).
Sensing of pH with Schiff-base Molecules
Quinoline derivatives have been used to develop ratiometric fluorescent chemosensors for pH, highlighting their versatility in chemical sensing applications. These sensors exhibit stability and reversible fluorescence intensity changes across different pH values, making them suitable for various analytical applications (Halder et al., 2018).
Propiedades
IUPAC Name |
[6-fluoro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5S/c1-28-15-3-5-16(6-4-15)30(26,27)20-17-12-14(22)2-7-19(17)23-13-18(20)21(25)24-8-10-29-11-9-24/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHKOADXHBUJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(1,3-benzothiazol-2-ylsulfanyl)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B2829978.png)
![(2,5-dimethylfuran-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2829979.png)
![Methyl 2-amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2829981.png)


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2829986.png)


![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2829991.png)

